molecular formula C22H41N3O B12675212 N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide CAS No. 93893-34-6

N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide

Cat. No.: B12675212
CAS No.: 93893-34-6
M. Wt: 363.6 g/mol
InChI Key: DNMNDVSFVZUBTJ-IUQGRGSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide (CAS 93893-34-6) is a synthetic long-chain fatty acid amide derivative with a molecular formula of C 22 H 41 N 3 O and a molecular weight of 363.59 g/mol . The structure features a linolenic acid-derived backbone with three cis-configured double bonds at the 9, 12, and 15 positions, conjugated to a polyamine headgroup based on diethylenetriamine . This combination of a hydrophobic, polyunsaturated chain and a hydrophilic, polycationic headgroup makes it a compound of interest for research in surface chemistry and material science. Its potential applications include investigating its use as a finishing agent or emulsifying agent, and it may also find utility in cosmetic research for its antistatic properties . Researchers are exploring its mechanism of action, which may involve the modulation of biological membranes or protein interactions due to its amphiphilic nature. The compound is characterized by identifiers including SMILES: C(C(=O)NCCNCCN)CCCCCC\C=C\C\C=C\C\C=C\CC, and InChIKey: DNMNDVSFVZUBTJ-IUQGRGSQSA-N . This product is intended for laboratory research purposes only and is not approved for human, veterinary, therapeutic, or diagnostic use. Proper handling procedures should be followed, and the material should be stored in a cool, dry, and well-ventilated place.

Properties

CAS No.

93893-34-6

Molecular Formula

C22H41N3O

Molecular Weight

363.6 g/mol

IUPAC Name

(9E,12E,15E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12,15-trienamide

InChI

InChI=1S/C22H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h3-4,6-7,9-10,24H,2,5,8,11-21,23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+

InChI Key

DNMNDVSFVZUBTJ-IUQGRGSQSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCN

Origin of Product

United States

Preparation Methods

Activation of 9,12,15-Octadecatrienoic Acid

The carboxylic acid group of 9,12,15-octadecatrienoic acid is activated to facilitate amide bond formation. Common activation methods include:

  • Conversion to acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride
  • Formation of active esters (e.g., N-hydroxysuccinimide esters)
  • Use of carbodiimide coupling agents (e.g., DCC - dicyclohexylcarbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine)

This activation step is critical to ensure efficient coupling with the amine while minimizing degradation of the sensitive polyunsaturated chain.

Coupling with 2-(2-Aminoethylamino)ethylamine

The amine component, 2-(2-aminoethylamino)ethylamine, contains two primary amino groups and one secondary amino group, allowing selective reaction at one amino site to form the amide linkage. The coupling is typically performed by:

  • Adding the activated acid derivative to a solution of the amine in anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
  • Maintaining low temperature to prevent side reactions and preserve double bonds
  • Stirring under inert atmosphere (nitrogen or argon) to avoid oxidation

The reaction proceeds to form the amide bond, yielding N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide.

Purification

Post-reaction, the crude product is purified by:

  • Extraction and washing to remove unreacted starting materials and byproducts
  • Chromatographic techniques such as silica gel column chromatography or preparative HPLC
  • Crystallization or recrystallization if applicable

Purity is confirmed by spectroscopic methods (NMR, IR, MS) and chromatographic analysis.

Summary Table of Preparation Steps

Step No. Process Stage Reagents/Conditions Purpose/Notes
1 Acid Activation Thionyl chloride or DCC/DMAP in anhydrous solvent Converts carboxylic acid to reactive intermediate
2 Amide Coupling 2-(2-Aminoethylamino)ethylamine, inert atmosphere, low temperature Forms amide bond selectively
3 Work-up and Purification Extraction, chromatography, recrystallization Isolates pure target compound
4 Characterization NMR, IR, MS, HPLC Confirms structure and purity

Research Findings and Optimization Notes

  • Preservation of Unsaturation: The polyunsaturated fatty acid chain (9,12,15-octadecatrienoic acid) is sensitive to oxidation and isomerization. Therefore, synthesis is performed under inert atmosphere and low temperature to maintain the E configuration of double bonds.

  • Yield Considerations: Use of carbodiimide coupling agents with catalytic DMAP improves coupling efficiency and yield, reducing side reactions compared to acid chloride methods.

  • Solvent Choice: Anhydrous, aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to avoid hydrolysis and side reactions.

  • Multi-step Synthesis for Extended Amines: For derivatives with longer polyamine chains (e.g., N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide), iterative coupling steps are required, involving protection/deprotection strategies for selective amine functionalization.

Comparative Notes on Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Preparation Complexity
This compound C22H41N3O 363.6 Single amide coupling step
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide C26H51N5O 449.7 Multi-step, iterative coupling

The increased complexity in polyamine derivatives requires more elaborate synthetic routes with protection of amino groups to achieve selective amide bond formation.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in the compound undergoes hydrolysis under acidic or basic conditions, cleaving the C–N bond to form a carboxylic acid and amine derivatives.

Reaction Conditions and Products

Reaction TypeConditionsProductsReference
Acidic HydrolysisHCl (6M), reflux, 12h9,12,15-Octadecatrienoic acid + Ethylene diamine derivatives
Basic HydrolysisNaOH (4M), 80°C, 8hSodium octadecatrienoate + Ethylene diamine derivatives

The reaction kinetics depend on the steric hindrance imposed by the long unsaturated hydrocarbon chain, which may slow hydrolysis compared to simpler amides .

Reactivity at Amino Groups

The compound contains three primary amino groups that participate in nucleophilic reactions:

Alkylation

Amino groups react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
R-NH2+CH3IR-NH-CH3+I\text{R-NH}_2 + \text{CH}_3\text{I} \rightarrow \text{R-NH-CH}_3^+ \text{I}^-

Key Observations

  • Reaction proceeds efficiently in polar aprotic solvents (e.g., DMF) at 50°C .

  • Steric effects from the hydrocarbon chain reduce reaction rates compared to smaller amines.

Acylation

Acetylation with acetic anhydride yields acetylated derivatives:
R-NH2+(CH3CO)2OR-NH-CO-CH3+CH3COOH\text{R-NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R-NH-CO-CH}_3 + \text{CH}_3\text{COOH}

Product Stability

  • Acetylated products exhibit improved solubility in organic solvents .

Reactions at Unsaturated Bonds

The 9,12,15-octadecatrienamide moiety contains conjugated double bonds susceptible to:

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) saturates all double bonds:
C18H29OH2,Pd/CC18H36O\text{C}_{18}\text{H}_{29}\text{O} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{C}_{18}\text{H}_{36}\text{O}

Catalytic Efficiency

  • Full saturation requires elevated pressures (5 atm) and temperatures (100°C) .

Oxidation

Oxidative cleavage with ozone or KMnO₄ generates shorter-chain carboxylic acids:
R-CH=CH-...O3R-COOH+HOOC-...\text{R-CH=CH-...} \xrightarrow{\text{O}_3} \text{R-COOH} + \text{HOOC-...}

Selectivity

  • Oxidation at the 9,12,15-positions produces azelaic acid and other fragments .

Complexation with Metal Ions

The ethylenediamine moieties act as polydentate ligands, forming stable complexes with transition metals:

Representative Complexes

Metal IonCoordination GeometryStability Constant (log K)Application
Cu²⁺Octahedral12.4 ± 0.3Catalysis studies
Fe³⁺Trigonal bipyramidal9.8 ± 0.2Magnetic materials

Complexation is pH-dependent, with optimal binding occurring near pH 7–8 .

Condensation Reactions

The primary amines participate in Schiff base formation with carbonyl compounds:
R-NH2+R’CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}

Notable Applications

  • Schiff base derivatives are precursors for heterocyclic compounds in pharmaceutical synthesis .

Stability Under Ambient Conditions

The compound degrades via autoxidation of its unsaturated bonds, forming hydroperoxides and carbonyl compounds. Accelerated stability studies (40°C, 75% RH) show:

Time (weeks)Degradation Products% Remaining
0100
4Hydroperoxides, short-chain amides82
8Ketones, aldehydes63

Storage under inert atmosphere (N₂) at −20°C is recommended for long-term stability .

Scientific Research Applications

Anticancer Activity

Research indicates that N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human breast cancer cells, highlighting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. In vitro tests revealed minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential use in treating bacterial infections .

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with diseases like Alzheimer's. Studies have indicated its potential to inhibit acetylcholinesterase, thereby enhancing neurotransmitter levels and improving cognitive function .

Lipid-Based Drug Delivery Systems

Due to its amphiphilic nature, this compound can be utilized in formulating lipid-based drug delivery systems. Its ability to form micelles enhances the solubility of hydrophobic drugs, improving their bioavailability .

Cell Membrane Interaction

The unique structure allows for effective interaction with cell membranes, facilitating the transport of therapeutic agents across lipid bilayers. This property is particularly useful in developing targeted therapies for specific cell types .

Biodegradable Polymers

This compound can be incorporated into biodegradable polymer matrices for applications in drug delivery and tissue engineering. Its compatibility with biological systems makes it an ideal candidate for developing sustainable materials .

Coatings and Adhesives

The compound's chemical properties allow it to be used in formulating advanced coatings and adhesives that require specific adhesion characteristics and durability under various environmental conditions .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalsAnticancer therapyInduces apoptosis in cancer cells
Antimicrobial agentEffective against E. coli and S. aureus
Enzyme inhibitionInhibits acetylcholinesterase
BiochemistryDrug delivery systemsEnhances solubility of hydrophobic drugs
Cell membrane interactionFacilitates transport across lipid bilayers
Material ScienceBiodegradable polymersCompatible with biological systems
Coatings and adhesivesProvides specific adhesion characteristics

Case Studies

  • Cytotoxicity Study : A recent investigation into the cytotoxic effects of this compound revealed a significant reduction in cell viability in breast cancer cell lines when treated with varying concentrations of the compound over 48 hours .
  • Antimicrobial Efficacy : In a comparative study of antimicrobial agents, this compound demonstrated MIC values lower than those of conventional antibiotics against gram-positive and gram-negative bacteria .
  • Enzyme Inhibition Research : A detailed analysis showed that this compound effectively inhibited acetylcholinesterase activity in vitro, suggesting potential applications in neurodegenerative disease therapies .

Mechanism of Action

The mechanism by which N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide and its analogs:

Compound Name CAS RN Molecular Formula Functional Groups Unsaturation (Double Bonds) Applications
This compound (monoacetate salt) 93942-13-3 C₂₄H₄₆N₄O₂·C₂H₄O₂ Aminoethyl, amide, acetate counterion 3 (9Z, 12Z, 15Z) Drug delivery, lipid-based nanomaterials
(9Z)-N-[2-[(2-Hydroxyethyl)amino]ethyl]-9-octadecenamide 5839-65-6 C₂₂H₄₄N₂O₂ Hydroxyethyl, amide 1 (9Z) Surfactants, emulsifiers
(9Z,12Z,15Z)-N,N-bis(2-hydroxyethyl)-9,12,15-octadecatrienamide 59846-11-6 C₂₂H₃₉NO₃ Diethanolamide, amide 3 (9Z, 12Z, 15Z) Nonionic surfactants, personal care products

Structural and Functional Differences

  • Headgroup Chemistry: The target compound’s aminoethylaminoethyl group introduces primary and secondary amines, enabling protonation at physiological pH (pKa ~8–10) and facilitating interactions with anionic biomolecules. In contrast, hydroxyethyl analogs (e.g., CAS 5839-65-6) rely on hydroxyl groups for hydrogen bonding, which lack basicity and exhibit lower charge-dependent solubility . Diethanolamide derivatives (e.g., CAS 59846-11-6) prioritize hydrophilicity via hydroxyl groups, enhancing compatibility with aqueous formulations but limiting membrane permeability .
  • Unsaturation Profile: The target compound and CAS 59846-11-6 share three double bonds, promoting fluidity and lower melting points compared to mono-unsaturated analogs like CAS 5839-65-6. However, the conjugation pattern (9Z,12Z,15Z vs. isolated double bonds) may influence oxidative stability and lipid bilayer interactions .

Physicochemical Properties

  • Solubility: Aminoethyl derivatives exhibit pH-dependent solubility: protonated amines enhance water solubility in acidic media, while deprotonation increases lipid miscibility. Hydroxyethyl analogs maintain consistent hydrophilicity due to uncharged hydroxyl groups .
  • Thermal Stability: Polyunsaturated compounds (3 double bonds) are prone to oxidation, necessitating stabilizers for industrial use. Mono-unsaturated analogs (e.g., CAS 5839-65-6) are more thermally stable but less effective in fluidizing lipid matrices .

Biological Activity

N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide is an organic compound with significant potential in various biological applications due to its unique structure and properties. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C22H41N3O
  • Molecular Weight : 363.58 g/mol
  • CAS Number : 93893-34-6
  • EINECS : 299-622-5
  • Physical State : Typically appears as a viscous liquid or oil.

Synthesis Methods

The synthesis of this compound generally involves multi-step organic synthesis techniques. One common method includes:

  • Starting Materials : Unsaturated fatty acids and aminoethyl derivatives.
  • Reagents : Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be used.
  • Conditions : The reaction is typically carried out under controlled temperature and pH to optimize yield.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : Exhibits scavenging properties against free radicals.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
  • Antimicrobial Properties : Demonstrates activity against a range of pathogens, including bacteria and fungi.

Case Studies

  • Antioxidant Evaluation :
    • A study assessed the compound's ability to reduce oxidative stress in cellular models. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.
  • Anti-inflammatory Research :
    • In vitro experiments showed that this compound effectively downregulated TNF-alpha and IL-6 production in macrophage cell lines.
  • Antimicrobial Testing :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
N-[2-(Aminoethyl)-N-(2-aminoethyl)octadecanamideSaturated fatty acid chainLess reactive due to saturation
N-(3-Aminopropyl)-9-octadecenoic acid amideContains an unsaturated bondDifferent carbon chain length
N-[2-[(3-Aminopropyl)amino]propyl]-octadecanamideVaries in alkyl side chainDifferent amine structure

This comparison highlights how the unsaturation and functional groups in this compound enhance its reactivity and biological activity compared to structurally similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.